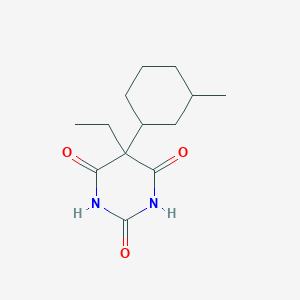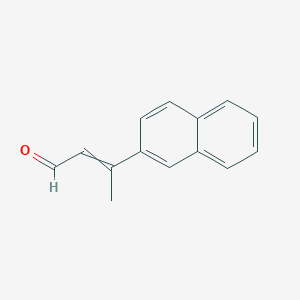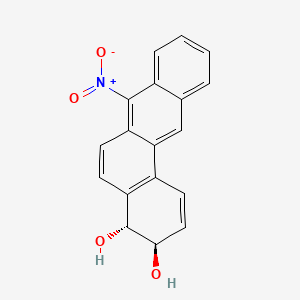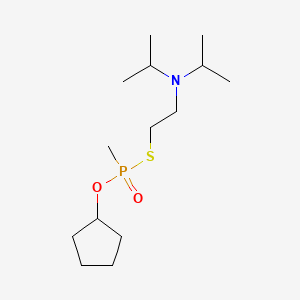
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications, including their use as pesticides, nerve agents, and in various industrial processes. The compound’s structure includes a cyclopentyl group, a diisopropylamino group, and a methylphosphonothiolate moiety, making it a complex molecule with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclopentanol with phosphorus trichloride to form cyclopentyl phosphonochloridate. This intermediate is then reacted with diisopropylamine to introduce the diisopropylamino group. Finally, the methylphosphonothiolate moiety is introduced through a reaction with methylphosphonothioic dichloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial due to the potential toxicity of the intermediates and the final product.
Analyse Des Réactions Chimiques
Types of Reactions
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothiolate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diisopropylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothiolates.
Applications De Recherche Scientifique
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the nervous system.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with enzymes, particularly acetylcholinesterase. By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in continuous stimulation of muscles, glands, and central nervous system structures, which can lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothiolate (VX): A well-known nerve agent with similar structural features.
O-isobutyl S-2-(diethylamino)ethyl methylphosphonothiolate (RVX): Another nerve agent with a different alkyl group.
O-cyclohexyl S-(diethylamino)ethyl methylphosphonothiolate: A compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides different steric and electronic effects compared to other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical processes.
Propriétés
Numéro CAS |
85473-33-2 |
|---|---|
Formule moléculaire |
C14H30NO2PS |
Poids moléculaire |
307.43 g/mol |
Nom IUPAC |
N-[2-[cyclopentyloxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H30NO2PS/c1-12(2)15(13(3)4)10-11-19-18(5,16)17-14-8-6-7-9-14/h12-14H,6-11H2,1-5H3 |
Clé InChI |
KMOQPOZNANNNKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCSP(=O)(C)OC1CCCC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



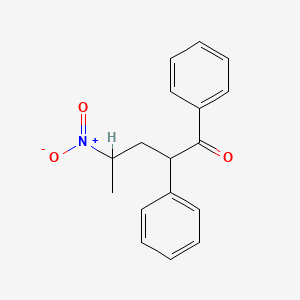
![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)
![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)


